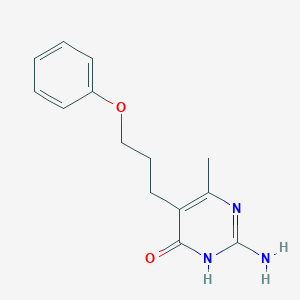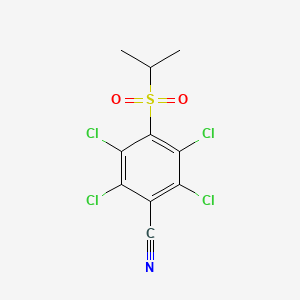
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is a chemical compound with the molecular formula C10H6Cl4NO2S. This compound is characterized by the presence of a benzonitrile core substituted with four chlorine atoms and a sulfonyl group attached to an isopropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-isopropylbenzonitrile with chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve the tetrachloro substitution . The sulfonyl group is then introduced using reagents like chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination reactors and sulfonation units to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the chlorine and sulfonyl groups, the compound is less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Chlorination: Chlorine gas, sulfuryl chloride.
Sulfonation: Chlorosulfonic acid, sulfonyl chlorides.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Amines: Reduction of the nitrile group yields amines.
Applications De Recherche Scientifique
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and interact with nucleophilic sites, while the sulfonyl group can participate in various chemical reactions. The chlorine atoms contribute to the compound’s reactivity and stability by influencing the electron density on the aromatic ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-(methylsulfonyl)-: Similar structure but lacks the tetrachloro substitution.
Benzonitrile, 4-(1-methylethyl)-: Similar structure but lacks the sulfonyl group.
Uniqueness
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the combination of its tetrachloro substitution and the presence of both nitrile and sulfonyl functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
56916-62-2 |
|---|---|
Formule moléculaire |
C10H7Cl4NO2S |
Poids moléculaire |
347.0 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-propan-2-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C10H7Cl4NO2S/c1-4(2)18(16,17)10-8(13)6(11)5(3-15)7(12)9(10)14/h4H,1-2H3 |
Clé InChI |
GGTVKEBYBCEUQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



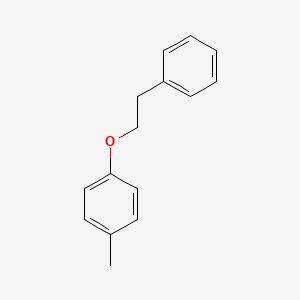

![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

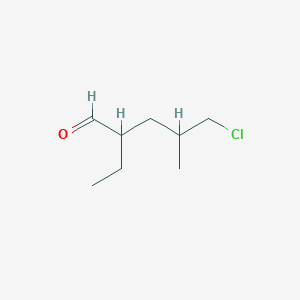

![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
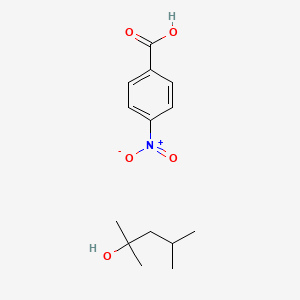

![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

